Mass Spectrometric Distinguishability: +15 Da Isotopic Shift Enables Independent Detection Channel in LC-MS/MS and GC-MS
The deuterated d15 analog provides a +15 Da molecular weight increase (355.55 g/mol) compared to the unlabeled (-)-Corey lactone diol-heptyldioxolane (340.45 g/mol), enabling complete spectral separation in mass spectrometry-based detection . This mass difference ensures that the internal standard signal does not interfere with the analyte signal in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which is a fundamental requirement for isotope dilution mass spectrometry (IDMS) [1]. In contrast, the unlabeled analog cannot serve as an internal standard because it produces an identical m/z signal to the target analyte, rendering co-quantification impossible .
| Evidence Dimension | Molecular weight difference for MS distinguishability |
|---|---|
| Target Compound Data | 355.55 g/mol (C₁₉H₁₇D₁₅O₅) |
| Comparator Or Baseline | Unlabeled (-)-Corey lactone diol-heptyldioxolane: 340.45 g/mol (C₁₉H₃₂O₅) |
| Quantified Difference | +15.10 Da (+4.4% mass increase) |
| Conditions | Mass spectrometry (LC-MS, GC-MS) with MRM/SRM detection |
Why This Matters
This mass shift is the minimum requirement for any compound to function as an isotope-labeled internal standard in validated quantitative bioanalytical methods, enabling independent integration of analyte and internal standard peaks without spectral overlap.
- [1] Wieling, J. LC-MS-MS experiences with internal standards. Chromatographia, 2002, 55, S107-S113. View Source
